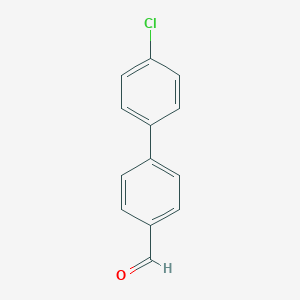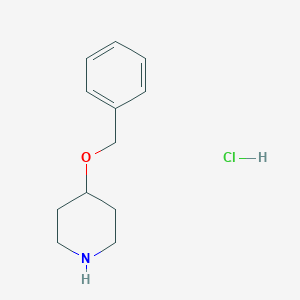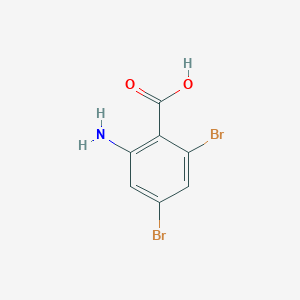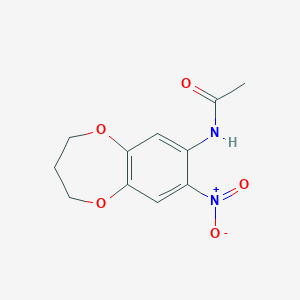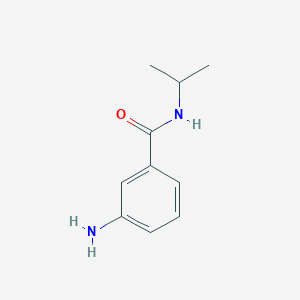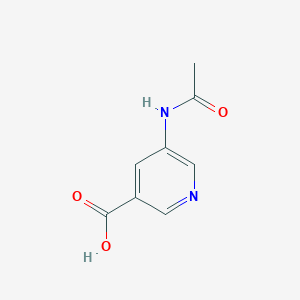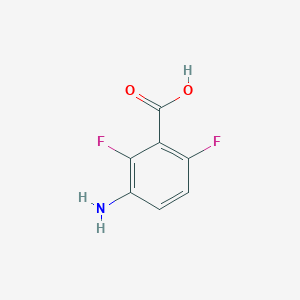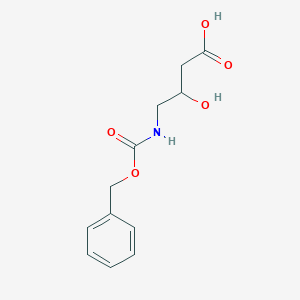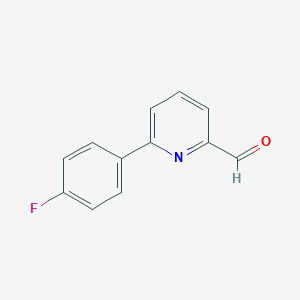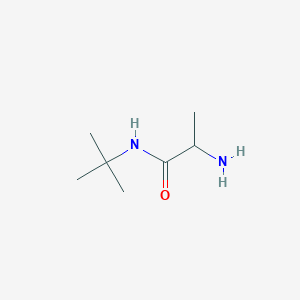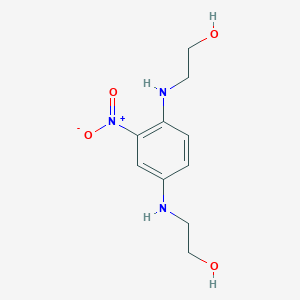
1-(2,3-二甲基苯基)-1H-吡咯-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde” is likely to be an organic compound consisting of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a 2,3-dimethylphenyl group and an aldehyde group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for related compounds. For instance, a Wittig olefination of phenylimidazolylketones followed by a hydrogenation has been used for the synthesis of a related compound .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrrole ring is aromatic and can undergo electrophilic aromatic substitution. The aldehyde group is reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of related compounds. For example, it might have a density around 0.992 g/cm3 and a boiling point around 293.5°C .科学研究应用
Medicinal Chemistry: Potential for Sedative Synthesis
The structure of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde suggests potential use in the synthesis of sedatives like dexmedetomidine . The compound’s aromatic ring and potential for forming secondary amines through N-alkylation reactions could be exploited in the design of new sedative agents.
Material Science: Polymer Synthesis
In material science, the compound could be investigated for its role in polymer synthesis. Its ability to undergo various chemical reactions, such as aromatic substitution, could make it a valuable monomer for creating novel polymers with specific properties .
Environmental Applications: Green Chemistry
The related compound, 1-(2,3-dimethylphenyl)-1-chloroethane, has been used in green chemistry applications. By extension, 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde could be explored for its environmental applications, particularly in processes that aim to minimize the release of harmful byproducts .
Analytical Chemistry: Reference Standards
Compounds with a similar structure have been used as reference standards in analytical chemistry. This compound could serve as a standard for calibrating instruments or validating analytical methods due to its distinct chemical structure .
Chemical Research: Reaction Mechanism Studies
The compound’s reactivity, particularly in ring-opening reactions, could be of interest in chemical research. Studies could focus on its behavior under various conditions to understand reaction mechanisms that are fundamental to organic chemistry .
Pharmacology: Drug Metabolite Analogue
Given its structural similarity to known drug metabolites, 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde could be used in pharmacological studies to investigate metabolic pathways and the effects of structural modifications on drug activity .
作用机制
Target of Action
The primary target of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde, also known as dexmedetomidine, is the α2-adrenoceptor . This receptor plays a crucial role in the central nervous system, regulating a variety of physiological functions such as sedation, anxiolysis, and analgesia .
Mode of Action
Dexmedetomidine interacts with its target, the α2-adrenoceptor, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of intracellular events. Dexmedetomidine is highly selective for α2-receptors, with an α2:α1 ratio of 1620:1 . Its activation of central pre- and postsynaptic α2-receptors in the locus coeruleus induces a state of unconsciousness similar to natural sleep .
Biochemical Pathways
The activation of α2-adrenoceptors by dexmedetomidine leads to a decrease in cyclic adenosine monophosphate (cAMP) production. This, in turn, inhibits the release of various neurotransmitters, leading to sedative and analgesic effects . The exact biochemical pathways affected by dexmedetomidine and their downstream effects are still under investigation.
Pharmacokinetics
Dexmedetomidine is rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Less than 1% is excreted unchanged, with metabolites being excreted renally (95%) and fecally (4%) . Factors such as body size, hepatic impairment, plasma albumin, and cardiac output significantly impact dexmedetomidine’s pharmacokinetics .
Result of Action
The activation of α2-adrenoceptors by dexmedetomidine results in sedative, anxiolytic, sympatholytic, and analgesic-sparing effects, with minimal depression of respiratory function . Hemodynamic effects, which include transient hypertension, bradycardia, and hypotension, result from the drug’s peripheral vasoconstrictive and sympatholytic properties .
Action Environment
The action, efficacy, and stability of dexmedetomidine can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by the patient’s body size, hepatic function, plasma albumin levels, and cardiac output
未来方向
属性
IUPAC Name |
1-(2,3-dimethylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-4-3-5-13(11(10)2)14-7-6-12(8-14)9-15/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJFBWGPOOCWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC(=C2)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

